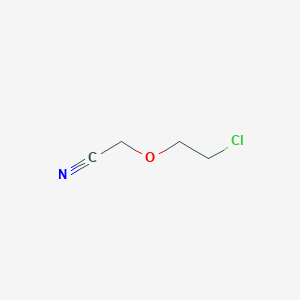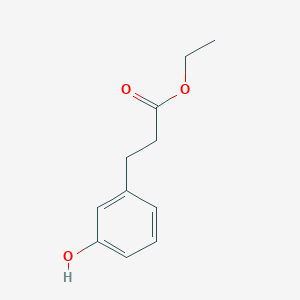
3-(3-羟基苯基)丙酸乙酯
概述
描述
Ethyl 3-(3-hydroxyphenyl)propanoate is an ester . Esters are organic compounds that feature a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group .
Molecular Structure Analysis
The molecular formula of Ethyl 3-(3-hydroxyphenyl)propanoate is C11H14O3 . This compound has a molecular weight of 194.227 Da .Physical And Chemical Properties Analysis
Ethyl 3-(3-hydroxyphenyl)propanoate has a density of 1.1±0.1 g/cm3, a boiling point of 308.2±17.0 °C at 760 mmHg, and a flash point of 128.6±13.7 °C . It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 5 freely rotating bonds .科学研究应用
多态性表征
- 研究:使用光谱和衍射技术对与 3-(3-羟基苯基)丙酸乙酯相似的化合物两种多态形式进行了详细分析。由于这些形式的相似性,该研究突出了分析和物理表征中的挑战 (沃格特 等, 2013).
酶催化合成
- 应用:开发了一种多酶法,从外消旋 3-羟基苯基丙酸乙酯开始合成高对映体富集的酸,展示了该化合物在立体选择性合成中的相关性 (布雷姆 等, 2010).
用于药物中间体的生物还原
- 用途:该化合物被用作生产抗抑郁药物的对映选择性生物还原过程中的关键中间体。这突出了它在药物合成中的重要性 (任 等, 2019).
材料的可再生构件
- 创新:探索与 3-(3-羟基苯基)丙酸乙酯类似的天然酚类化合物,以增强材料科学中的反应性,特别是在形成苯并恶嗪与脂肪族分子的特定性质方面 (特雷霍-马钦 等, 2017).
选择性水解研究
- 研究重点:研究各种酯(包括结构上与 3-(3-羟基苯基)丙酸乙酯相似的化合物)的 pH 依赖性和水解行为,提供了对其化学稳定性和反应性的见解 (陈 等, 2008).
还原性分子内环化
- 化学合成:研究与 3-(3-羟基苯基)丙酸乙酯密切相关的溴代酯的还原性环化,以生产特定的羧酸盐。该研究提供了对有机化学中新型合成途径的见解 (埃斯特维斯 等, 2005).
短合成方法
- 方法:展示了一种 3-(3-羟基苯基)丙酸乙酯衍生物的简短有效的合成方法,这对于制药和化工行业的有效生产至关重要 (内格尔 等, 2011).
对映体异木脂素的分离
- 天然产物化学:从天然来源(如菊苣)中分离和表征对映体异木脂素,其中 3-(3-羟基苯基)丙酸乙酯作为结构成分 (陈 等, 2010).
新型前体的合成
- 药物开发:利用 3-(2,4-二氧环己基)丙酸乙酯(主化合物的衍生物)作为合成特定喹啉二酮类的前体,突出了其在开发新药化合物中的作用 (塔库尔 等, 2015).
作用机制
生化分析
Biochemical Properties
Ethyl 3-(3-hydroxyphenyl)propanoate plays a significant role in biochemical reactions, particularly in the degradation of aromatic compounds. It interacts with enzymes such as 3-(3-hydroxyphenyl)propionate hydroxylase, which catalyzes the hydroxylation of the aromatic ring . This interaction is crucial for the degradation of phenylpropanoid compounds, ultimately yielding succinate, acetaldehyde, and pyruvate . These interactions highlight the compound’s role in metabolic pathways and its importance in biochemical processes.
Cellular Effects
Ethyl 3-(3-hydroxyphenyl)propanoate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with enzymes and proteins can lead to changes in cellular function. For instance, its role in the degradation of aromatic compounds can impact cellular metabolism by altering the levels of key metabolites such as succinate and pyruvate . Additionally, the compound’s effects on gene expression and cell signaling pathways can influence cellular responses to environmental changes.
Molecular Mechanism
The molecular mechanism of Ethyl 3-(3-hydroxyphenyl)propanoate involves its interaction with specific enzymes and biomolecules. The compound binds to 3-(3-hydroxyphenyl)propionate hydroxylase, facilitating the hydroxylation of the aromatic ring . This binding interaction is essential for the compound’s role in the degradation of phenylpropanoid compounds. Additionally, the compound’s ability to modulate enzyme activity can lead to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 3-(3-hydroxyphenyl)propanoate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can be stable under certain conditions, but its degradation products can also have significant biochemical effects . Long-term exposure to the compound in in vitro or in vivo studies can lead to changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of Ethyl 3-(3-hydroxyphenyl)propanoate vary with different dosages in animal models. At lower doses, the compound may have beneficial effects on cellular metabolism and function. At higher doses, it can exhibit toxic or adverse effects . Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety in animal models.
Metabolic Pathways
Ethyl 3-(3-hydroxyphenyl)propanoate is involved in metabolic pathways related to the degradation of aromatic compounds. The compound is metabolized through a branched meta-cleavage pathway, ultimately yielding succinate, acetaldehyde, and pyruvate . Enzymes such as 3-(3-hydroxyphenyl)propionate hydroxylase play a key role in this metabolic process. The compound’s involvement in these pathways highlights its importance in cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of Ethyl 3-(3-hydroxyphenyl)propanoate within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within cells can impact its biochemical effects and overall function.
Subcellular Localization
Ethyl 3-(3-hydroxyphenyl)propanoate exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is important for elucidating its role in cellular processes and biochemical reactions.
属性
IUPAC Name |
ethyl 3-(3-hydroxyphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-2-14-11(13)7-6-9-4-3-5-10(12)8-9/h3-5,8,12H,2,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZECGNJSXCCKHDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC(=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10569931 | |
| Record name | Ethyl 3-(3-hydroxyphenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10569931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34708-60-6 | |
| Record name | Ethyl 3-(3-hydroxyphenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10569931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1590820.png)


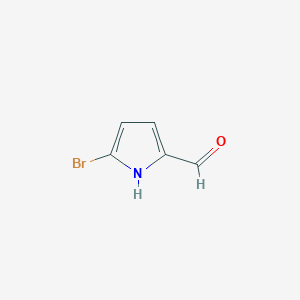

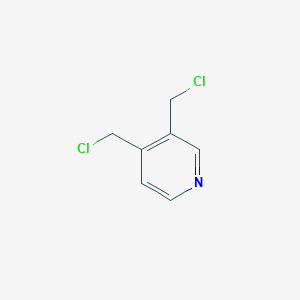
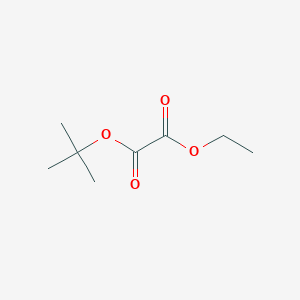
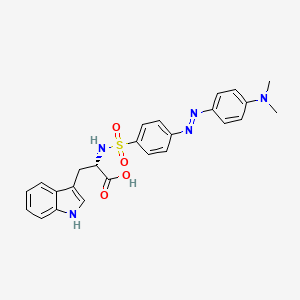
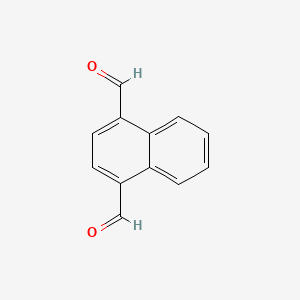
![6-(2-Chloroacetyl)benzo[d]thiazol-2(3H)-one](/img/structure/B1590834.png)
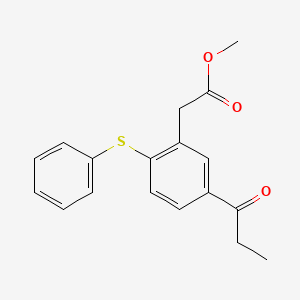
![Triethoxy[5,5,6,6,7,7,7-heptafluoro-4,4-bis(trifluoromethyl)heptyl]silane](/img/structure/B1590839.png)
